

Application Notes and Protocols: JI6 Solution

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Compound of Interest

Compound Name: JI6
CAS No.: 623175-20-2
Cat. No.: B10763734

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JI6 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making FLT3 an attractive therapeutic target.[1]

JI6 has demonstrated inhibitory activity against both wild-type FLT3 and various activating mutants, including those with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] Additionally, **JI6** shows inhibitory effects on other kinases such as JAK3 and c-Kit.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of **JI6** solutions in a research setting.

Data Presentation

Inhibitory Activity of JI6

Target	IC ₅₀ (nM)
FLT3-WT	~40
FLT3-D835Y	8
FLT3-D835H	4
JAK3	~250
c-Kit	~500

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Data sourced from MedChemExpress product information.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Preparation of **J16** Stock Solution (10 mM in DMSO)

Materials:

- **J16** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Bring the vial of **J16** powder to room temperature before opening to prevent moisture condensation.

- Aseptically weigh the required amount of **J16** powder.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of **J16** (Molecular Weight: 383.42 g/mol), dissolve 3.83 mg of **J16** in 1 mL of DMSO.
- Vortex the solution thoroughly until the **J16** powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Note: Specific solubility data for **J16** in various solvents is not widely published. It is recommended to perform a small-scale pilot test to confirm solubility at the desired concentration. Based on information for similar kinase inhibitors, **J16** is expected to be soluble in DMSO.^{[4][5]}

Preparation of **J16** Working Solutions for Cell Culture

Materials:

- **J16** stock solution (10 mM in DMSO)
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Sterile microcentrifuge tubes or plates

Protocol:

- Thaw a single-use aliquot of the 10 mM **J16** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
- Ensure the final concentration of DMSO in the cell culture medium is kept low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity.

- A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
- Use the prepared working solutions immediately. Do not store aqueous working solutions for extended periods.

In Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of **J16** against a target kinase in a cell-free system.

Materials:

- Recombinant kinase (e.g., FLT3)
- Kinase-specific substrate
- **J16** working solutions at various concentrations
- Kinase assay buffer
- ATP solution
- Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
- Microplate reader

Protocol:

- Prepare a reaction mixture containing the recombinant kinase and its substrate in the kinase assay buffer.
- Add the **J16** working solutions at a range of concentrations to the wells of a microplate. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
- Initiate the kinase reaction by adding ATP to all wells.

- Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase being assayed.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
- Calculate the percentage of inhibition for each **J16** concentration relative to the positive control.
- Determine the IC₅₀ value of **J16** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Storage and Stability

J16 Powder:

- Store the solid compound at -20°C for long-term storage (up to 3 years).[4]
- Keep the container tightly sealed and protected from light and moisture.

J16 Stock Solution (in DMSO):

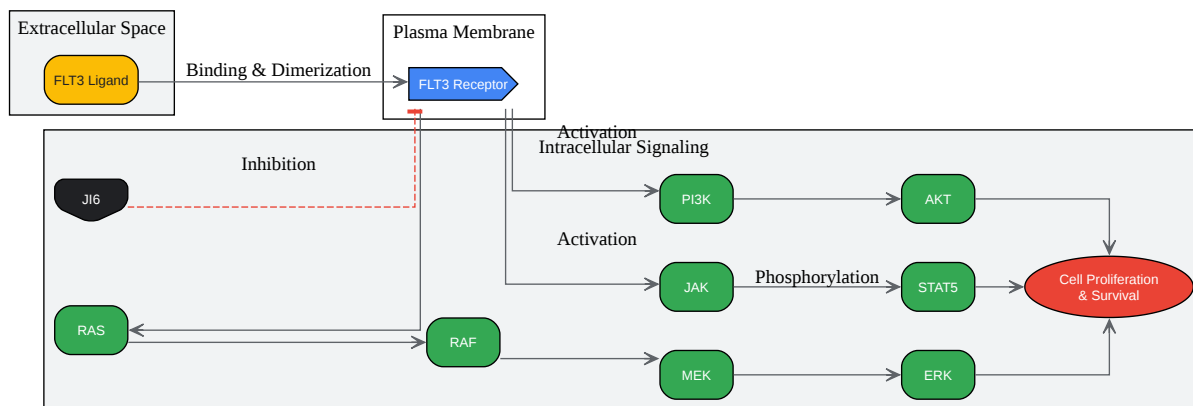
- Store aliquots of the DMSO stock solution at -80°C for up to one year or at -20°C for up to one month.[4]
- Avoid repeated freeze-thaw cycles.

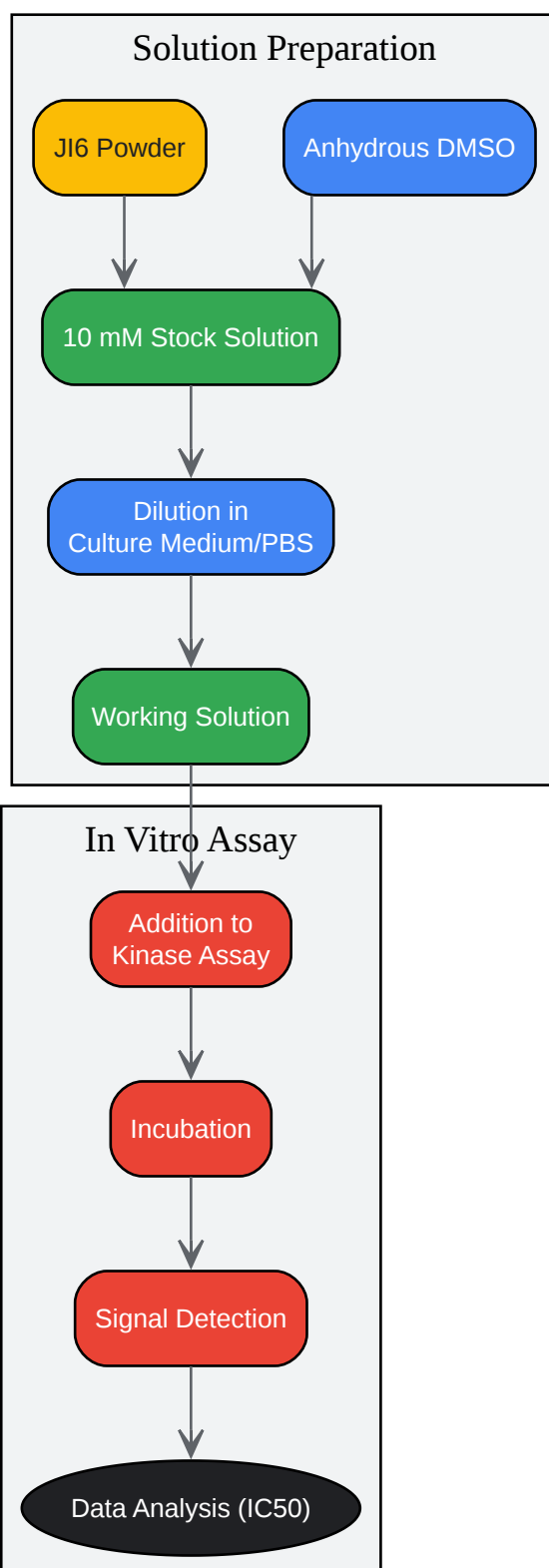
J16 Working Solutions (Aqueous):

- It is highly recommended to prepare fresh aqueous working solutions for each experiment.
- Long-term storage of aqueous solutions of small molecule inhibitors is generally not recommended due to potential instability.

Note: Specific, experimentally determined stability data for **J16** in solution is not publicly available. The provided storage recommendations are based on general best practices for similar small molecule inhibitors.[4]

Visualizations





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References

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